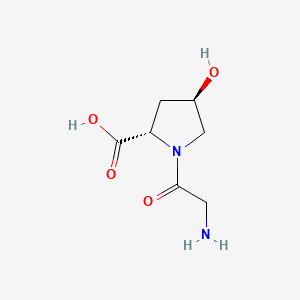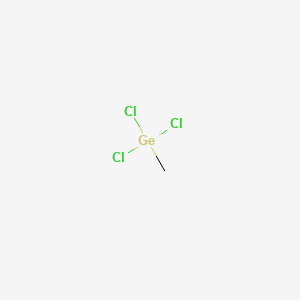
Cholesteryl-Dichlorbenzoat
Übersicht
Beschreibung
Cholesteryl Dichlorobenzoate is a chemical compound with the molecular formula C34H48Cl2O2. It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with 2,4-dichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Wissenschaftliche Forschungsanwendungen
Cholesteryl Dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying cholesterol derivatives.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Wirkmechanismus
Target of Action
Cholesteryl Dichlorobenzoate, also known as Cholesterol 2,4-Dichlorobenzoate or Cholesteryl 2,4-Dichlorobenzoate, is a derivative of cholesterol Cholesterol and its derivatives are known to interact with a variety of proteins and cellular structures, including cholesterol ester transfer proteins (cetp) and niemann-pick c1-like 1 protein (npc1l1), which play crucial roles in cholesterol homeostasis .
Mode of Action
For instance, cholesterol ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . On the other hand, Niemann-Pick C1-like 1 protein (NPC1L1) is a cholesterol transporter that facilitates the uptake of cholesterol into cells .
Biochemical Pathways
Cholesteryl Dichlorobenzoate likely affects the same biochemical pathways as cholesterol. Cholesterol homeostasis is determined by cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and/or excretion . All these processes should be precisely controlled by multiple regulatory pathways. For instance, cholesterol can be synthesized in our body starting from acetyl coenzyme A (acetyl-CoA) with involvement of nearly 30 enzymatic reactions .
Pharmacokinetics
Cholesterol and its derivatives are known to exhibit dose-dependent linear pharmacokinetics . The absorption, distribution, metabolism, and excretion (ADME) properties of Cholesteryl Dichlorobenzoate would likely be influenced by its chemical structure and the physiological environment.
Result of Action
For instance, cholesterol is an important component of cell membranes and plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cholesteryl Dichlorobenzoate. For instance, poor eating habits, smoking, and inactivity are environmental factors that increase the prevalence of cardiovascular disease risk phenotypes, especially hypercholesterolemia . The action of Cholesteryl Dichlorobenzoate could also be influenced by genetic factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholesteryl Dichlorobenzoate can be synthesized through the esterification reaction between cholesterol and 2,4-dichlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Cholesteryl Dichlorobenzoate may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cholesteryl Dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The chlorine atoms in the 2,4-dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol and 2,4-dichlorobenzoic acid.
Substitution: Formation of substituted benzoates with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl Dichlorobenzoate can be compared with other cholesterol esters such as:
- Cholesterol acetate
- Cholesterol oleate
- Cholesterol palmitate
Uniqueness
The presence of the 2,4-dichlorobenzoate moiety in Cholesteryl Dichlorobenzoate imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other cholesterol esters, which may not have the same reactivity or biological effects.
Eigenschaften
CAS-Nummer |
32832-01-2 |
|---|---|
Molekularformel |
C34H48Cl2O2 |
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)28-13-14-29-26-11-9-23-19-25(38-32(37)27-12-10-24(35)20-31(27)36)15-17-33(23,4)30(26)16-18-34(28,29)5/h9-10,12,20-22,25-26,28-30H,6-8,11,13-19H2,1-5H3/t22?,25-,26?,28+,29-,30-,33-,34+/m0/s1 |
InChI-Schlüssel |
NZZFKZMKJPWVDL-DZJKLWECSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
Isomerische SMILES |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
Key on ui other cas no. |
32832-01-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















